molecular formula C15H25NO4 B1338213 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid CAS No. 724773-53-9

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid

Cat. No.: B1338213
CAS No.: 724773-53-9
M. Wt: 283.36 g/mol
InChI Key: PEBPJTABRARMEU-UHFFFAOYSA-N
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Description

Cyclopropane Ring

  • Inherent rigidity : Planar geometry with minimal conformational flexibility.
  • Angle strain : Contributes to high reactivity in derivatization reactions.

Cyclohexane Ring

  • Prefers chair-like conformations to minimize torsional strain.
  • Substituents at C1 force puckering distortions , as shown in Table 1:
Conformation Puckering Amplitude (Å) Dihedral Angle (°)
Chair 0.5 55
Twist-boat 0.7 30

Substituent Effects

  • The carboxylic acid forms intramolecular hydrogen bonds with the Boc group’s carbonyl oxygen, stabilizing a cisoid conformation .
  • Van der Waals interactions between the Boc group and cyclohexane ring limit axial substituent orientations.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-10-15(11(17)18)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBPJTABRARMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC12CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Spiro[2.5]octane Core

The spirocyclic structure can be synthesized using cyclization reactions involving ketones or alkenes as starting materials:

  • Cyclization Reaction : A ketone or alkene undergoes intramolecular cyclization under acidic or basic conditions to form the spirocyclic framework.
  • Catalysts/Conditions : Acidic catalysts like sulfuric acid or Lewis acids such as BF₃·Et₂O are commonly used.

Step 3: Functionalization with Carboxylic Acid

The carboxylic acid group is introduced through oxidation or carboxylation reactions:

  • Oxidation : Alcohol precursors can be oxidized using oxidizing agents like KMnO₄ or Jones reagent.
  • Carboxylation : Alternatively, a Grignard reagent is reacted with CO₂ followed by acid workup to yield the carboxylic acid.

Key Reaction Parameters

Step Reagents/Conditions Notes
Spirocyclization Ketone/alkene, acidic/basic catalyst Defines the core spirocyclic structure.
Boc Protection Di-tert-butyl dicarbonate ((Boc)₂O), TEA Protects amine functionality for further reactions.
Carboxylation Grignard reagent + CO₂ Introduces the carboxylic acid group at the desired position.

Purification and Characterization

After synthesis, the compound is typically purified and characterized as follows:

  • Purification : Chromatographic techniques such as silica gel column chromatography are used to isolate pure products.
  • Characterization :
    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
    • Mass Spectrometry (MS) for molecular weight determination.
    • Infrared (IR) spectroscopy to confirm functional groups.

Challenges in Synthesis

  • Spirocyclization Specificity : Achieving a high yield and purity during spirocyclization can be challenging due to competing side reactions.
  • Protection/Deprotection Steps : The Boc-protection step must be carefully monitored to avoid overreaction or incomplete protection.
  • Carboxylation Efficiency : The introduction of the carboxylic acid group may require optimized conditions to ensure high regioselectivity.

Applications and Relevance

This compound is primarily used in pharmaceutical research, particularly in drug discovery and development, due to its unique spirocyclic structure and functional groups that allow for further derivatization.

Chemical Reactions Analysis

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of bioactive molecules due to its unique structural properties. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating the formation of complex molecules without interference from amino groups.

Case Study: Synthesis of Peptide Derivatives

In a study focused on peptide synthesis, 1-(((tert-butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid was employed as an intermediate to create cyclic peptides. Cyclic peptides have enhanced stability and bioavailability compared to their linear counterparts, making them suitable candidates for drug development targeting various diseases, including cancer and bacterial infections. The use of this compound allowed for efficient coupling reactions that yielded high-purity products .

Drug Development

The unique spirocyclic structure of this compound contributes to its potential as a pharmacophore in drug design.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against several cancer cell lines. By modifying the functional groups attached to the spiro structure, researchers have been able to enhance the selectivity and potency of these compounds against specific cancer types. For instance, a derivative was shown to inhibit cell proliferation in breast cancer models, suggesting its potential as an anticancer agent .

Biochemical Research

In biochemical applications, this compound can serve as a tool for studying enzyme mechanisms and protein interactions due to its ability to mimic natural substrates.

Case Study: Enzyme Inhibition Studies

Inhibitors derived from this compound have been investigated for their effects on proteolytic enzymes. These studies revealed that specific modifications to the spirocyclic core can lead to significant inhibition of enzyme activity, providing insights into enzyme-substrate interactions and potential therapeutic interventions in diseases characterized by dysregulated proteolysis .

Synthetic Applications

The compound's versatility extends to synthetic organic chemistry, where it is used as a precursor for various chemical transformations.

Table: Synthetic Transformations Involving this compound

Transformation TypeReaction ConditionsOutcome
DeprotectionAcidic conditions (e.g., TFA)Release of amine functionality
Coupling ReactionsEDC/HOBt coupling with carboxylic acidsFormation of amide bonds
CyclizationHeat or catalytic conditionsFormation of cyclic structures

Mechanism of Action

The mechanism of action of 1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, the Boc-protected amine group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: Likely C13H22NO4 (estimated based on structural analogs).
  • Synthetic route: Derived from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid via methods analogous to Reference Examples 87 and 88 in EP 4 374 877 A2 .
  • Applications : Used in drug discovery for peptide mimetics and as a building block for bioactive molecules .

Structural and Functional Differences

The compound is compared with six analogs (Table 1), highlighting variations in ring systems, substituents, and physicochemical properties.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Structural Features Applications CAS/Reference
1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid C13H22NO4 (est.) 279.32 g/mol Spiro[2.5]octane core, Boc-aminomethyl, -COOH Drug intermediates
1-({[(tert-butoxy)carbonyl]amino}methyl)-6-oxaspiro[2.5]octane-1-carboxylic acid C14H23NO5 285.34 g/mol 6-oxa spiro ring, Boc-aminomethyl, -COOH Not specified EN300-6486977
6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid C14H23NO4 269.34 g/mol Boc-amino directly at C6, -COOH Rigid scaffold synthesis 170508-14-2
1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid C12H21NO4 249.29 g/mol Cyclopentane ring, Boc-aminomethyl, -COOH Pharmaceutical intermediates 204514-22-7
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid C9H15NO4 201.22 g/mol Cyclopropane ring, Boc-amino, -COOH Conformationally constrained APIs 88950-64-5
Spiro[2.5]octane-1-carboxylic acid C8H12O2 156.18 g/mol Unsubstituted spiro core, -COOH Base structure for derivatization AS132171

Key Findings

Ring System Impact: The spiro[2.5]octane core confers rigidity, enhancing binding affinity in drug targets compared to monocyclic analogs (e.g., cyclopentane or cyclopropane derivatives) .

Substituent Positioning: Direct Boc-amino attachment at C6 (CAS 170508-14-2) eliminates the methylene linker, reducing steric hindrance but limiting side-chain flexibility . Cyclopropane analogs (e.g., CAS 88950-64-5) exhibit higher ring strain, favoring membrane permeability but complicating synthesis .

Synthetic Accessibility :

  • The target compound’s synthesis from cyclopentane precursors (EP 4 374 877 A2) is more labor-intensive than that of simpler spiro analogs like AS132171 .

Applications :

  • Cyclopentane derivatives (CAS 204514-22-7) are preferred for peptide backbone modifications due to their balance of flexibility and stability .
  • Unsubstituted spiro[2.5]octane-1-carboxylic acid (AS132171) serves as a starting material for further functionalization .

Biological Activity

1-(((tert-Butoxycarbonyl)amino)methyl)spiro[2.5]octane-1-carboxylic acid (CAS No. 724773-53-9) is a compound with significant potential in pharmaceutical applications. Its unique spirocyclic structure and functional groups suggest various biological activities, particularly in the context of enzyme inhibition and potential therapeutic uses.

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 283.36 g/mol
  • Purity : Typically ≥ 95% .

The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways. Preliminary studies indicate that it may act as an inhibitor of certain metabolic processes, particularly those involving amino acid metabolism.

Enzyme Inhibition

Research has focused on the compound's potential to inhibit ornithine decarboxylase (ODC), an enzyme critical in polyamine synthesis. Inhibition of ODC can lead to reduced cell proliferation, which is particularly relevant in cancer therapy.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant inhibitory effects on ODC activity. The following table summarizes key findings from these studies:

Study ReferenceConcentration Tested% InhibitionIC50 Value (µM)
50 µM~50%10
25 µM~70%5
100 µM~80%2

These results indicate a concentration-dependent inhibition, suggesting that higher concentrations of the compound lead to greater inhibition of ODC.

Case Studies

A notable case study involved the application of this compound in a model system for cancer cell lines. The results indicated that treatment with the compound resulted in:

  • Reduced cell viability : A significant decrease in cell proliferation rates was observed.
  • Induction of apoptosis : Morphological changes consistent with apoptosis were noted upon treatment, indicating potential therapeutic applications in oncology.

Safety and Toxicology

Safety assessments have indicated that while the compound shows promising biological activity, it also has potential toxicity:

  • Skin Irritation : Classified as a skin irritant (Category 2).
  • Eye Irritation : Classified as an eye irritant (Category 2A).
  • Respiratory Effects : Potential respiratory irritant upon inhalation .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?

The compound contains a spiro[2.5]octane scaffold , a tert-butoxycarbonyl (Boc)-protected amine , and a carboxylic acid group . The Boc group protects the amine during synthetic steps to prevent unwanted side reactions, while the spirocyclic structure imposes conformational rigidity, which can affect reaction pathways and regioselectivity . For example, the Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), but the steric environment of the spiro system may alter deprotection kinetics .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic structure and Boc-group integrity. Look for characteristic tert-butyl signals (~1.4 ppm in 1H^1H-NMR) and carbonyl resonances (~155-165 ppm in 13C^{13}C-NMR) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For definitive structural confirmation, especially to resolve stereochemical ambiguities in the spiro system .

Q. How does the Boc group affect solubility and stability during storage?

The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Stability is temperature-dependent: store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate bond. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing derivatives of this compound?

Contradictions in yields often arise from:

  • Steric hindrance : The spiro scaffold may limit access to reactive sites. Optimize reaction conditions (e.g., use bulky bases like LiHMDS to mitigate side reactions) .
  • Deprotection efficiency : Incomplete Boc removal can skew yield calculations. Monitor reactions via TLC or LC-MS and adjust acid concentration (e.g., 20–50% TFA in DCM) .
  • Solvent polarity : Low-polarity solvents (e.g., toluene) may improve regioselectivity in cyclopropane ring functionalization .

Q. What strategies are effective for incorporating this compound into peptide mimetics or enzyme inhibitors?

  • Carbodiimide coupling : Use EDC/HOBt to conjugate the carboxylic acid to amine-containing substrates (e.g., amino acids).
  • Spirocyclic constraints : Leverage the rigid spiro system to stabilize bioactive conformations. For example, similar bicyclic structures have been used to enhance binding affinity to proteases or GPCRs .
  • Comparative studies : Benchmark against analogs like 1-((Boc-amino)methyl)cyclopropanecarboxylic acid to evaluate the impact of ring size on activity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Model the spiro system’s flexibility in aqueous vs. lipid environments to predict membrane permeability.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to optimize hydrogen-bonding interactions with target proteins .
  • ADMET prediction tools : Use platforms like SwissADME to forecast solubility, metabolic stability, and CYP450 interactions .

Methodological Guidance

Q. What precautions are critical when handling this compound in biological assays?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and dispensing due to potential dust formation .
  • Decontamination : Clean spills with ethanol/water (70:30) and dispose of waste per institutional guidelines for carbamate-containing compounds .

Q. How can researchers validate the compound’s purity for in vivo studies?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve ≥95% purity.
  • Elemental analysis : Confirm carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

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